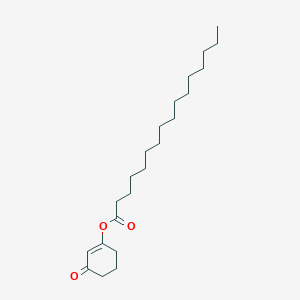
3-Oxocyclohex-1-EN-1-YL hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxocyclohex-1-EN-1-YL hexadecanoate is a chemical compound that belongs to the class of cyclohexanone derivatives It is characterized by a cyclohexene ring with a keto group at the third position and a hexadecanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxocyclohex-1-EN-1-YL hexadecanoate typically involves the reaction of 3-oxocyclohex-1-en-1-yl with hexadecanoic acid or its derivatives. One common method includes the use of acid chlorides and enolates. For instance, the enolate of 1,3-cyclohexanedione can be prepared by stirring with potassium carbonate in acetonitrile. The acid chloride of hexadecanoic acid is then added to the enolate slurry, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Oxocyclohex-1-EN-1-YL hexadecanoate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
3-Oxocyclohex-1-EN-1-YL hexadecanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxocyclohex-1-EN-1-YL hexadecanoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound acts as a substrate or inhibitor, affecting the overall biochemical reactions within the system .
Comparison with Similar Compounds
Similar Compounds
3-Oxocyclohex-1-en-1-yl trifluoromethanesulfonate: Similar structure but with a trifluoromethanesulfonate group instead of a hexadecanoate ester.
N-(3-oxocyclohex-1-en-1-yl)acetamide: Contains an acetamide group instead of a hexadecanoate ester.
Uniqueness
3-Oxocyclohex-1-EN-1-YL hexadecanoate is unique due to its long-chain ester group, which can impart different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
116854-41-2 |
|---|---|
Molecular Formula |
C22H38O3 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
(3-oxocyclohexen-1-yl) hexadecanoate |
InChI |
InChI=1S/C22H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-22(24)25-21-17-15-16-20(23)19-21/h19H,2-18H2,1H3 |
InChI Key |
HCNJUHIADFRRSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





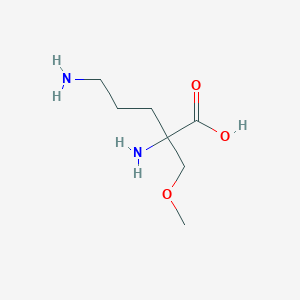
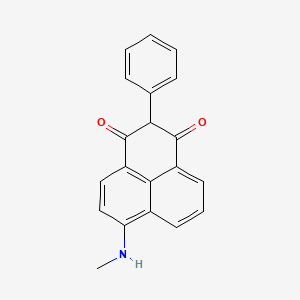
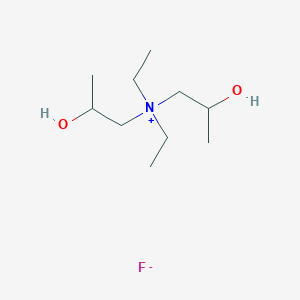
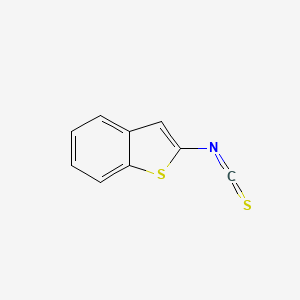
![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
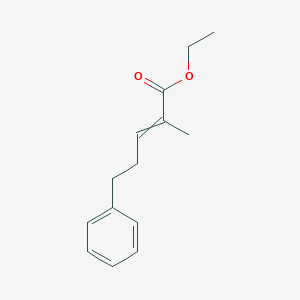
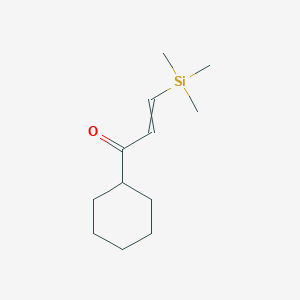

![[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene](/img/structure/B14312533.png)
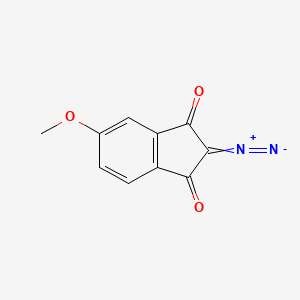
![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
